N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
Description
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4, a phenyl group at position 2, and a carboxamide moiety at position 3. The carboxamide nitrogen is further functionalized with a 4,6-dimethoxy-1,3,5-triazinylmethyl group. The triazine and thiazole moieties are common in bioactive molecules, often contributing to metabolic stability and binding affinity .
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c1-10-13(26-15(19-10)11-7-5-4-6-8-11)14(23)18-9-12-20-16(24-2)22-17(21-12)25-3/h4-8H,9H2,1-3H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVUXGLMXWODAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCC3=NC(=NC(=N3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine in tetrahydrofuran (THF) to form the intermediate compound. This intermediate is then reacted with 4-methyl-2-phenyl-1,3-thiazole-5-carboxamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reactions are typically carried out in large reactors with precise temperature and pressure control to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Condensation Reactions: It can act as a condensing agent for the formation of amides from carboxylic acids and amines.
Esterification Reactions: It facilitates the esterification of carboxylic acids with alcohols to form esters.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the triazine ring is activated for nucleophilic attack.
Common Reagents and Conditions
Condensation Reactions: Typically carried out in tetrahydrofuran (THF) with the presence of N-methylmorpholine (NMM) as a base.
Esterification Reactions: Conducted in alcohol solvents such as methanol, ethanol, or isopropyl alcohol.
Major Products Formed
Scientific Research Applications
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide involves the activation of carboxylic acids to form reactive esters. These esters can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles, leading to the formation of amides, esters, or other derivatives . The triazine ring plays a crucial role in stabilizing the intermediate species and facilitating the reaction.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole Core
The target compound’s thiazole ring substitutions (4-methyl, 2-phenyl) differentiate it from analogs. For example:
- 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide derivatives () replace the phenyl group with a pyridinyl ring, altering electronic properties and hydrogen-bonding capacity. These pyridinyl analogs are synthesized via coupling with amines, similar to the target compound’s carboxamide formation .
- 2-(4-Bromophenyl)-1,3-thiazol-5-yl acetamides (e.g., compound 9c in ) feature halogenated aryl groups, which enhance lipophilicity and may improve membrane permeability compared to the target’s phenyl substituent .
Functional Group Modifications
- Carboxamide vs. Carbohydrazide: highlights 4-methyl-2-phenylthiazole-5-carbohydrazide derivatives, where the carboxamide is replaced with a carbohydrazide.
- Triazine vs.
Pharmacokinetic and Physicochemical Properties
- LogP Comparisons : Patent data () lists thiazolecarboxamides with logP values ranging from 4.05 to 4.40. The target compound’s dimethoxy-triazine group likely increases hydrophilicity compared to analogs with trimethylphenyl substituents (logP ~4.25) .
- Synthetic Accessibility : The target’s triazinylmethyl group may require specialized coupling reagents (e.g., HOBt/EDCI), whereas pyridinyl or halogenated analogs () are synthesized using simpler protocols .
Data Tables
Table 1: Structural and Functional Comparison of Thiazole-5-carboxamide Derivatives
Biological Activity
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a synthetic compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C16H18N4O4
Molecular Weight : 330.34 g/mol
The compound features a triazine ring and a thiazole moiety which are critical for its biological interactions. The presence of methoxy groups enhances its solubility and reactivity.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The triazine ring is known to enhance binding affinity to various biological targets, potentially modulating their activity and influencing cellular pathways.
Anticancer Activity
Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : In vitro studies have shown that derivatives of thiazoles can inhibit the growth of various cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values ranging from 1.61 µg/mL to 8 µg/mL against human colon cancer cell lines (HCT116) .
The anticancer activity is often attributed to the induction of apoptosis in cancer cells without causing cell cycle arrest. This effect can be mediated through:
- Mitochondrial Pathways : Compounds induce changes in mitochondrial membrane potential leading to apoptosis.
- DNA Fragmentation : Studies have shown that these compounds can cause DNA fragmentation in cancer cells .
Comparative Analysis with Similar Compounds
A comparison with other thiazole derivatives reveals that the structural characteristics significantly influence biological activity. The presence of electron-donating groups like methyl at specific positions enhances anticancer efficacy.
| Compound Name | Structure | IC50 (µg/mL) | Activity |
|---|---|---|---|
| Compound A | Thiazole | 1.61 | Anticancer |
| Compound B | Thiazole | 8.00 | Anticancer |
| N-[...] | Triazine-Thiazole | TBD | TBD |
Synthesis
The synthesis typically involves a multi-step process that includes:
- Formation of the Triazine Ring : Reaction of 4,6-dimethoxy-1,3,5-triazine with appropriate amines.
- Coupling with Thiazole Derivative : The thiazole moiety is introduced using standard coupling techniques such as DMTMM-mediated amide formation .
Case Studies
Recent studies have focused on evaluating the anticancer potential of thiazole derivatives:
- Study on Thiazole Derivatives : A group synthesized various thiazole derivatives and evaluated their cytotoxicity against multiple cancer cell lines. The most active derivatives showed promising results with low IC50 values.
- Mechanistic Insights : Further investigations into the mechanism revealed that these compounds could effectively downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors in cancer cells.
Q & A
Q. What are the optimized synthetic routes for preparing N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide?
- Methodological Answer : Synthesis typically involves coupling thiazole-5-carboxamide intermediates with functionalized triazine derivatives. For example, a base-mediated alkylation (e.g., K₂CO₃ in DMF) can facilitate the introduction of the triazinylmethyl group at room temperature . Solvent choice (e.g., DMF vs. acetonitrile) and reaction time (1–3 minutes under reflux) significantly impact yield, as observed in analogous thiazole-triazine syntheses . Confirm intermediates via TLC and purify via column chromatography using gradients of ethyl acetate/hexane.
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Identify protons and carbons in the triazine (e.g., dimethoxy groups at δ ~3.9 ppm for OCH₃) and thiazole (e.g., methyl group at δ ~2.5 ppm) moieties .
- IR Spectroscopy : Confirm carbonyl (C=O stretch ~1680 cm⁻¹) and triazine ring vibrations (~1550 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Match the molecular ion peak to the calculated mass (C₁₈H₂₀N₆O₃S: 424.13 g/mol).
Q. What solvents and catalysts are critical for its stability during synthesis?
- Methodological Answer :
- Solvents : Polar aprotic solvents like DMF or acetonitrile enhance solubility of intermediates. Avoid protic solvents (e.g., water) to prevent hydrolysis of the triazine ring .
- Catalysts : Triethylamine (TEA) or K₂CO₃ are effective for deprotonation and nucleophilic substitution steps. Iodine may assist in cyclization reactions for related thiazole derivatives .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model transition states and reaction energetics. For example:
- Use Gaussian or ORCA software to simulate the coupling of thiazole and triazine moieties.
- Compare computed activation energies for different solvents (DMF vs. acetonitrile) to identify kinetically favorable conditions .
- Validate predictions with experimental yields (e.g., 60–85% for analogous triazine-thiazole hybrids) .
Q. How to resolve contradictions in spectroscopic data between experimental and theoretical studies?
- Methodological Answer :
- NMR Discrepancies : If experimental δ values deviate from DFT-predicted shifts (>0.5 ppm), re-examine solvent effects (e.g., DMSO-d₆ vs. CDCl₃) or conformational flexibility .
- IR Mismatches : Assign vibrational modes using potential energy distribution (PED) analysis in software like VEDA to distinguish overlapping peaks (e.g., C=N vs. C-O stretches) .
Q. What strategies improve bioavailability while retaining bioactivity in derivatives?
- Methodological Answer :
- Structural Modifications : Introduce hydrophilic groups (e.g., -OH, -COOH) to the phenyl or methyl substituents without disrupting the thiazole-triazine core .
- Prodrug Design : Synthesize ester or amide prodrugs (e.g., methyl ester at the carboxamide) to enhance membrane permeability, as demonstrated for related thiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
